N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,2-diphenylacetamide
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Overview
Description
N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,2-DIPHENYLACETAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a triazolopyrimidine core and a diphenylacetamide moiety, makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,2-DIPHENYLACETAMIDE typically involves the following steps:
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Formation of the Triazolopyrimidine Core: : This step involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the triazolopyrimidine core .
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Attachment of the Diphenylacetamide Moiety: : The triazolopyrimidine core is then reacted with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound can be scaled up using the same synthetic routes mentioned above. The use of microwave irradiation can significantly reduce reaction times and improve yields, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the triazolopyrimidine core can undergo oxidation to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups such as halogens, alkyl groups, or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the functional group introduced.
Scientific Research Applications
N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,2-DIPHENYLACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities such as acting as inhibitors for various enzymes and receptors.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It has applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,2-DIPHENYLACETAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine
- N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylbutanamide
Uniqueness
N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,2-DIPHENYLACETAMIDE is unique due to its specific combination of a triazolopyrimidine core and a diphenylacetamide moiety. This unique structure imparts distinct biological activities and makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C21H19N5O2 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(5,6-dimethyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C21H19N5O2/c1-13-14(2)22-21-24-20(25-26(21)19(13)28)23-18(27)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,1-2H3,(H2,22,23,24,25,27) |
InChI Key |
JMLIHXYEYMQXJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N=C(NN2C1=O)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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